molecular formula C10H9N3O2 B8609905 5-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxamide CAS No. 88877-05-8

5-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxamide

Cat. No. B8609905
CAS RN: 88877-05-8
M. Wt: 203.20 g/mol
InChI Key: KBAKCTWGDKZEOF-UHFFFAOYSA-N
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Description

5-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88877-05-8

Product Name

5-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxamide

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

5-methyl-2-oxo-1H-1,6-naphthyridine-3-carboxamide

InChI

InChI=1S/C10H9N3O2/c1-5-6-4-7(9(11)14)10(15)13-8(6)2-3-12-5/h2-4H,1H3,(H2,11,14)(H,13,15)

InChI Key

KBAKCTWGDKZEOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1C=C(C(=O)N2)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

E-2 1,2-Dihydro-5-methyl-2-oxo-1,6-naphthyridine-3carboxamide--To 200 ml of concentrated sulfuric acid chilled in an ice bath was added with stirring 37 g of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile and the reaction mixture was allowed to stand at room temperature overnight. The reaction mixture was then poured on ice (1 liter beaker, half filled), the resulting mixture cooled in an ice bath and then neutralized by adding aqueous ammonium hydroxide, followed by addition of acetic acid to make the mixture slightly acidic. The separated solid was collected, washed with water, air-dried, then recrystallized from a large volume of dimethylformamide (1.2 1.) and dried at 95° C. to yield 8.4 g of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carboxamide, m.p.>320° C.
[Compound]
Name
E-2 1,2-Dihydro-5-methyl-2-oxo-1,6-naphthyridine-3carboxamide
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200 mL
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37 g
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Synthesis routes and methods II

Procedure details

To 200 ml of concentrated sulfuric acid chilled in an ice bath was added with stirring 37 g of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile and the reaction mixture was allowed to stand at room temperature overnight. The reaction mixture was then poured on ice (1 liter beaker, half filled), the resulting mixture cooled in an ice bath and then neutralized by adding aqueous ammonium hydroxide, followed by addition of acetic acid to make the mixture slightly acidic. The separated solid was collected, washed with water, air-dried, then recrystallized from a large volume of dimethylformamide (1.2 1.) and dried at 95° C. to yield 28.4 g of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carboxamide, m.p.>320° C.
Quantity
200 mL
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reactant
Reaction Step One
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37 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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